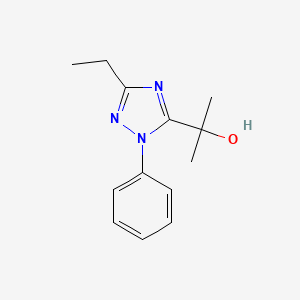![molecular formula C21H25N3O4 B5659469 8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid" involves complex chemical reactions and strategies to form the desired molecular architecture. For example, stereocontrolled preparation techniques have been employed to create 3-acyltetrahydrofurans, a process that can be related to the synthesis of diazaspiro[4.5]decane derivatives, highlighting the intricacy of creating such spirocyclic frameworks (Overman & Rishton, 2003).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives, including "8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid," features a complex spirocyclic framework. Crystallographic analysis has been used to determine the structures of related compounds, providing insights into their conformation and stereochemistry (Jiang & Zeng, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of diazaspiro[4.5]decane derivatives are influenced by their unique molecular structure. Studies have shown enhanced reactivity in certain reactions, such as the Castagnoli-Cushman reaction, due to the presence of cyclic anhydrides formed from dicarboxylic acids (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives are critical for understanding their behavior in various environments and potential applications. While specific data on "8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid" may not be readily available, related research on decarboxylation rates and thermodynamic parameters provides a foundation for assessing the stability and reactivity of similar compounds (Bigley & May, 1969).
Chemical Properties Analysis
The chemical properties of diazaspiro[4.5]decane derivatives, including their reactivity, stability, and interaction with other molecules, are areas of active research. For instance, studies on the synthesis and reactivity of oxaspirocyclic compounds offer valuable insights into the mechanisms and outcomes of chemical reactions involving spirocyclic structures (Li et al., 2014).
properties
IUPAC Name |
8-(2,3-dimethyl-1H-indole-7-carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-12-13(2)22-18-14(12)5-4-6-15(18)19(26)24-9-7-21(8-10-24)16(20(27)28)11-17(25)23(21)3/h4-6,16,22H,7-11H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQWWNQCNBNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCC4(CC3)C(CC(=O)N4C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5659394.png)
![methyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5659403.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659412.png)

![N-(3-hydroxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5659427.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5659436.png)
![2-(2,5-dioxoimidazolidin-1-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5659452.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)
![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)

![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
![2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)
![8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)